molecular formula C13H18BrNO B14766087 5-Bromo-4-(cyclohexyloxy)-2-methylaniline

5-Bromo-4-(cyclohexyloxy)-2-methylaniline

Cat. No.: B14766087
M. Wt: 284.19 g/mol
InChI Key: ZJZMWRCWXCAXRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclohexyloxy)-2-methylaniline is an organic compound that features a bromine atom, a cyclohexyloxy group, and a methylaniline moiety

Preparation Methods

The synthesis of 5-Bromo-4-(cyclohexyloxy)-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclohexyloxy)-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-4-(cyclohexyloxy)-2-methylaniline undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-4-(cyclohexyloxy)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclohexyloxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexyloxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed effects .

Comparison with Similar Compounds

5-Bromo-4-(cyclohexyloxy)-2-methylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

5-bromo-4-cyclohexyloxy-2-methylaniline

InChI

InChI=1S/C13H18BrNO/c1-9-7-13(11(14)8-12(9)15)16-10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3

InChI Key

ZJZMWRCWXCAXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OC2CCCCC2

Origin of Product

United States

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